

Characterization of Palbinone: An Application Note and Protocol for Spectroscopic Analysis

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Compound of Interest

Compound Name: Palbinone

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Introduction

Palbinone is a novel terpenoid first isolated from the roots of *Paeonia albiflora*.^[1] Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a detailed account of the spectroscopic data for the characterization of **Palbinone**, along with comprehensive protocols for data acquisition. Furthermore, it visualizes the known signaling pathway influenced by **Palbinone**, offering a complete resource for researchers interested in this compound.

Spectroscopic Data for Palbinone

The structural elucidation of **Palbinone** was achieved through extensive 1D and 2D NMR experiments, including ^1H - ^1H COSY, ^{13}C - ^1H COSY, and long-range ^{13}C - ^1H COSY (HMBC), along with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectroscopic data for **Palbinone** are summarized in the tables below. These data were acquired in CDCl_3 at 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR.

Table 1: ^1H NMR Spectroscopic Data for **Palbinone** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.95	m	
2 β	2.30	m	
5	2.95	dd	12.0, 5.0
6 α	2.45	m	
6 β	2.60	m	
7 α	2.15	m	
7 β	2.35	m	
9	2.80	br d	12.0
11 α	4.85	d	2.0
11 β	4.95	d	2.0
12	5.90	s	
15	1.35	s	
16	1.10	s	
17	1.05	d	7.0
18	0.95	s	
19	0.90	s	
20	1.70	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Palbinone** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	38.5
2	27.2
3	218.0
4	47.5
5	55.0
6	24.5
7	36.0
8	145.0
9	52.0
10	41.0
11	112.0
12	160.0
13	135.0
14	205.0
15	25.0
16	22.0
17	15.0
18	21.5
19	18.0
20	12.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula of **Palbinone**.

Table 3: Mass Spectrometry Data for **Palbinone**

Ion	m/z [M+H] ⁺	Molecular Formula
Palbinone	315.2270	C ₂₀ H ₂₈ O ₃

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and MS data for the characterization of **Palbinone**. These are based on standard methodologies for the analysis of natural products.

NMR Data Acquisition Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of purified **Palbinone**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12 ppm
 - ¹³C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs available on the spectrometer software were used.
 - Parameters were optimized for the specific sample concentration and spectrometer.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Reference the spectra to the TMS signal (δ 0.00 ppm for ^1H and ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum and pick peaks for both ^1H and ^{13}C NMR spectra.
 - Analyze the 2D NMR spectra to establish correlations and assign the signals.

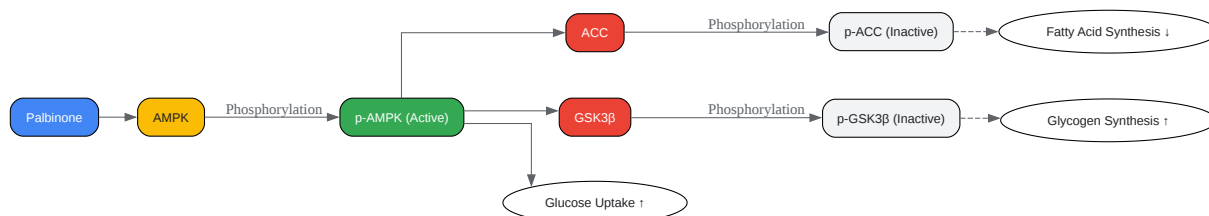
LC-MS Data Acquisition Protocol

- Sample Preparation:
 - Prepare a stock solution of **Palbinone** in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with the initial mobile phase composition.
- Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325 °C.
 - Gas Flow: 8 L/min.
 - Fragmentor Voltage: 175 V.
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Full scan mode.
- Data Analysis:
 - Extract the mass spectrum for the chromatographic peak corresponding to **Palbinone**.
 - Determine the exact mass of the $[M+H]^+$ ion and use it to calculate the molecular formula.

Biological Activity and Signaling Pathway

Palbinone has been shown to stimulate glucose uptake and glycogen synthesis through the activation of AMP-activated protein kinase (AMPK) in insulin-resistant human HepG2 cells.[2][3] The activation of AMPK is a key regulatory point in cellular energy homeostasis.

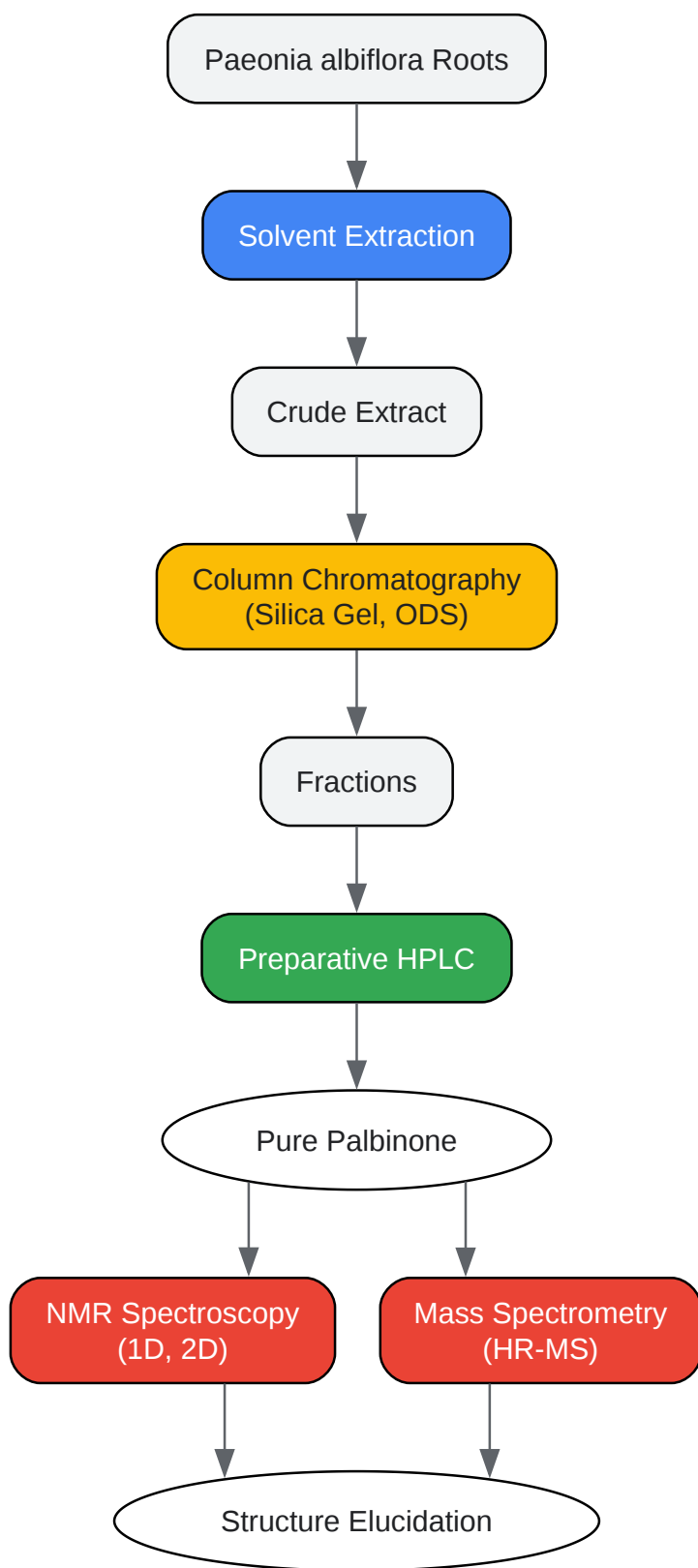


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Caption: **Palbinone** activates AMPK, leading to downstream effects on lipid and glucose metabolism.

Experimental Workflow

The general workflow for the isolation and characterization of **Palbinone** is depicted below.



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Caption: Workflow for the isolation and structural characterization of **Palbinone**.

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References

- 1. Palbinone, a novel terpenoid from *Paeonia albiflora*; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbinone and triterpenes from Moutan Cortex (*Paeonia suffruticosa*, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palbinone and triterpenes from Moutan Cortex (*Paeonia suffruticosa*, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells. | Sigma-Aldrich [sigmaaldrich.com]
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